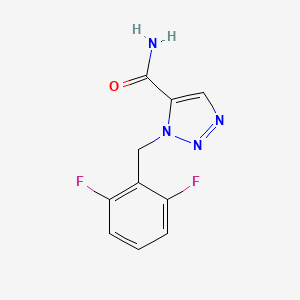

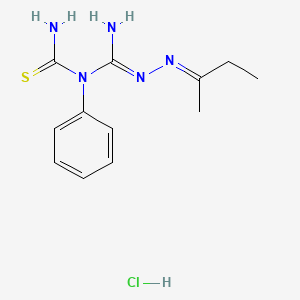

1-Methyl-5,6-indolinedione, 5-semicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

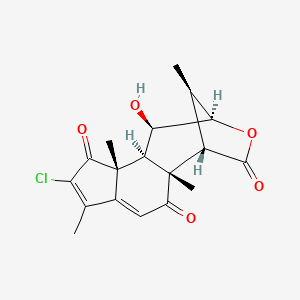

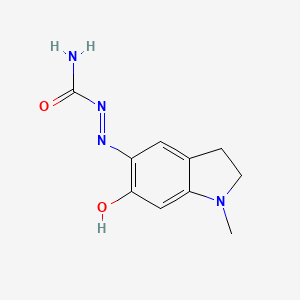

3-Deshidroxicarbazocromo es un compuesto químico con la fórmula molecular C10H12N4O2 y un peso molecular de 220.228. Es un derivado del Carbazocromo, conocido por sus propiedades hemostáticas, lo que significa que ayuda a detener el sangrado al promover la coagulación de la sangre .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Deshidroxicarbazocromo normalmente implica la reacción de precursores específicos bajo condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y pueden variar dependiendo del fabricante. generalmente implica el uso de disolventes orgánicos y catalizadores para facilitar la reacción .

Métodos de producción industrial: La producción industrial de 3-Deshidroxicarbazocromo se lleva a cabo en instalaciones especializadas de fabricación química. El proceso implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se implementan medidas de control de calidad para monitorear el proceso de producción y garantizar el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Deshidroxicarbazocromo puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede dar como resultado la formación de alcoholes .

Aplicaciones Científicas De Investigación

3-Deshidroxicarbazocromo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se utiliza en estudios biológicos para investigar sus efectos sobre los procesos celulares.

Medicina: Se estudia por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos hemorrágicos.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción del 3-Deshidroxicarbazocromo implica su interacción con dianas y vías moleculares específicas. Se cree que ejerce sus efectos al interactuar con los receptores α-adrenérgicos en la superficie de las plaquetas. Esta interacción conduce a la activación de la vía PLC IP3/DAG, lo que da como resultado un aumento de los niveles de calcio intracelular. Este aumento en los niveles de calcio promueve la agregación plaquetaria y la formación de un tapón plaquetario, que ayuda a detener el sangrado .

Compuestos similares:

Carbazocromo: Conocido por sus propiedades hemostáticas y utilizado en el tratamiento de trastornos hemorrágicos.

AdrenoCromo: Un compuesto relacionado con la adrenalina, conocido por su papel en el proceso de oxidación.

Troxerutina: A menudo se utiliza en combinación con Carbazocromo para el tratamiento de hemorroides.

Singularidad del 3-Deshidroxicarbazocromo: 3-Deshidroxicarbazocromo es único debido a su estructura química y propiedades específicas. A diferencia del Carbazocromo, carece de un grupo hidroxilo, lo que puede influir en su reactividad e interacción con dianas biológicas. Esta diferencia estructural puede resultar en efectos farmacológicos y aplicaciones distintos .

Comparación Con Compuestos Similares

Carbazochrome: Known for its hemostatic properties and used in the treatment of bleeding disorders.

Adrenochrome: A compound related to adrenaline, known for its role in the oxidation process.

Troxerutin: Often used in combination with Carbazochrome for the treatment of hemorrhoids.

Uniqueness of 3-Deshydroxy-Carbazochrome: 3-Deshydroxy-Carbazochrome is unique due to its specific chemical structure and properties. Unlike Carbazochrome, it lacks a hydroxyl group, which may influence its reactivity and interaction with biological targets. This structural difference may result in distinct pharmacological effects and applications .

Propiedades

Número CAS |

99069-59-7 |

|---|---|

Fórmula molecular |

C10H12N4O2 |

Peso molecular |

220.23 g/mol |

Nombre IUPAC |

(6-hydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea |

InChI |

InChI=1S/C10H12N4O2/c1-14-3-2-6-4-7(12-13-10(11)16)9(15)5-8(6)14/h4-5,15H,2-3H2,1H3,(H2,11,16) |

Clave InChI |

NUSIFTHCDGYOSP-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2=CC(=C(C=C21)O)N=NC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.